molecular formula C16H10Mo2O6 10* B080382 Cyclopentadienylmolybdenum tricarbonyl dimer CAS No. 12091-64-4

Cyclopentadienylmolybdenum tricarbonyl dimer

Cat. No.: B080382
CAS No.: 12091-64-4
M. Wt: 490.1 g/mol
InChI Key: XCUPBPUEWLTPMQ-UHFFFAOYSA-N
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Description

Cyclopentadienylmolybdenum tricarbonyl dimer is a chemical compound with the formula Mo₂(C₅H₅)₂(CO)₆. It is a dark red crystalline solid that has been the subject of extensive research due to its interesting chemical properties, although it has no practical uses . The compound consists of two molybdenum atoms, each bonded to a cyclopentadienyl ring and three carbonyl groups, forming a dimeric structure.

Preparation Methods

Cyclopentadienylmolybdenum tricarbonyl dimer can be synthesized through several methods. One common synthetic route involves the treatment of molybdenum hexacarbonyl with sodium cyclopentadienide, followed by oxidation of the resulting sodium molybdenum tricarbonyl cyclopentadienide . Another method involves starting with molybdenum tricarbonyl acetonitrile complex instead of molybdenum hexacarbonyl . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate and final products.

Chemical Reactions Analysis

Thermal Decarbonylation

Heating [CpMo(CO)₃]₂ in high-boiling solvents like diglyme induces decarbonylation, yielding the dicarbonyl dimer [CpMo(CO)₂]₂ with a Mo≡Mo triple bond (bond length: 2.448 Å) .

Reaction ConditionsProductKey Structural Features
140–160°C in diglyme[CpMo(CO)₂]₂Mo≡Mo bond (2.448 Å), four terminal CO ligands

This reaction proceeds via CO ligand dissociation, forming a highly reactive intermediate capable of substrate binding. The tetracarbonyl product exhibits a trans configuration of CO ligands, stabilized by π-backbonding .

Substrate Binding to the Mo≡Mo Triple Bond

The decarbonylated [CpMo(CO)₂]₂ dimer reacts with small molecules (e.g., alkenes, alkynes, CO) across the Mo≡Mo bond :

Example Reactions:

  • Alkyne Binding :
    [CpMo(CO)2]2+RCCR[CpMo(CO)2]2(μRCCR)[CpMo(CO)₂]₂+RC≡CR→[CpMo(CO)₂]₂(μ-RC≡CR)
    Forms a bridged complex with the alkyne spanning the Mo centers .

  • CO Reassociation :
    [CpMo(CO)2]2+2CO[CpMo(CO)3]2[CpMo(CO)₂]₂+2CO→[CpMo(CO)₃]₂
    Reversibility demonstrates the labile nature of the Mo≡Mo bond .

Redox Reactivity

[CpMo(CO)₃]₂ undergoes redox transformations:

  • Reduction : Treatment with Na/Hg amalgam in THF generates the monomeric anion [CpMo(CO)₃]⁻, which reacts with electrophiles (e.g., CCl₄) to form chloro complexes :
    [CpMo(CO)3]+CCl4CpMo(CO)3Cl+Cl[CpMo(CO)₃]⁻+CCl₄→CpMo(CO)₃Cl+Cl⁻

  • Oxidation : Exposure to O₂ or peroxides forms oxo-bridged dimers (e.g., [CpMoO₂Cl]₂), which are active in catalytic epoxidation .

Epoxidation of Alkenes

Derivatives of [CpMo(CO)₃]₂, such as [CpMoO₂Cl], catalyze alkene epoxidation using tert-butyl hydroperoxide (TBHP) :

SubstrateCatalystTurnover Frequency (h⁻¹)Selectivity (%)
cis-Cyclooctene[CpMoO₂Cl]120>95

Mechanism :

  • Oxidative generation of Mo(VI) oxo species.

  • Oxygen atom transfer to the alkene via a concerted transition state .

Structural and Spectroscopic Insights

X-ray crystallography of [CpMo(CO)₃]₂ reveals a gauche conformation with Mo–Mo distance of 3.2325 Å . Key bond parameters include:

BondLength (Å)Angle (°)
Mo–C (CO)1.980–2.014C–Mo–C: 75.8–111.8
Mo–Cp (centroid)2.280–2.363Cp–Mo–CO: 88.8–149.7

The shorter Mo–C bond trans to Cl (1.980 Å vs. 2.014 Å) highlights the trans effect of chloride .

Photochemical Reactions

UV irradiation of [CpMo(CO)₃]₂ induces CO dissociation, forming reactive intermediates that bind Lewis bases (e.g., PR₃) :
[CpMo(CO)3]2hν[CpMo(CO)2]2+2CO[CpMo(CO)₃]₂\xrightarrow{hν}[CpMo(CO)₂]₂+2CO
Subsequent ligand addition yields substituted complexes like [CpMo(CO)₂(PR₃)]₂ .

Scientific Research Applications

Olefin Epoxidation

One of the primary applications of cyclopentadienylmolybdenum tricarbonyl dimer is as a precursor for catalysts in olefin epoxidation reactions. These reactions are crucial for producing epoxides, which serve as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers .

  • Mechanism : The tricarbonyl complex can be oxidized to form more reactive oxo-complexes that facilitate the epoxidation of unfunctionalized alkenes. The use of this compound allows for higher stability and easier handling compared to direct use of oxo-complexes .
  • Performance : Studies have demonstrated that various substrates, including cis-cyclooctene and styrene, can be effectively converted to their corresponding epoxides using cyclopentadienylmolybdenum complexes as catalysts .

Hydrogen Generation

Recent research indicates that molybdenum-based complexes, including this compound, are capable of catalyzing hydrogen generation from water. This application is particularly relevant in the context of renewable energy sources and hydrogen fuel production .

Thin Film Deposition

This compound has been explored for its potential in electronic and optoelectronic applications, particularly in thin film deposition processes. The compound's ability to form stable films makes it suitable for use in various electronic devices .

  • Applications : Research has shown that these films can be utilized in solar energy applications and water treatment technologies, demonstrating the compound's versatility beyond traditional chemical roles .

Vibrational Echo Experiments

The compound has also been employed in ultrafast vibrational echo experiments to study dynamic processes within molecular systems. This application highlights its utility in fundamental research aimed at understanding molecular behavior at rapid timescales .

Summary Table of Applications

Application AreaSpecific UseDescription
CatalysisOlefin EpoxidationUsed as a precursor for catalysts to convert alkenes to epoxides
Hydrogen GenerationCatalyzes hydrogen production from water
Materials ScienceThin Film DepositionSuitable for electronic and optoelectronic applications
Molecular StudiesVibrational Echo ExperimentsInvestigates molecular dynamics at ultrafast timescales

Mechanism of Action

The mechanism of action of cyclopentadienylmolybdenum tricarbonyl dimer involves its ability to undergo ligand dissociation and substitution reactions. The compound can lose carbonyl ligands and form new bonds with other ligands or substrates. This flexibility in ligand exchange allows it to participate in various catalytic cycles and chemical transformations . The molecular targets and pathways involved are primarily related to its coordination chemistry and the ability to form stable complexes with different ligands.

Comparison with Similar Compounds

Cyclopentadienylmolybdenum tricarbonyl dimer can be compared with similar compounds such as cyclopentadienyltungsten tricarbonyl dimer and cyclopentadienylchromium tricarbonyl dimer . These compounds share a similar structure, with the central metal atom being tungsten or chromium instead of molybdenum. The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, which are influenced by the electronic and steric properties of the molybdenum center.

Biological Activity

Cyclopentadienylmolybdenum tricarbonyl dimer (Cp2_2Mo2_2(CO)6_6) is a complex organomolybdenum compound that has garnered attention for its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article explores the biological activity of this compound through various studies and data analyses.

  • Molecular Formula : C16_{16}H10_{10}Mo2_2O6_6
  • Molecular Weight : 490.13 g/mol
  • CAS Number : 12091-64-4
  • Appearance : Dark red to purple crystalline solid
  • Melting Point : Approximately 220°C (decomposition) .

This compound exhibits unique properties due to its structure, which consists of two cyclopentadienyl ligands and six carbon monoxide ligands coordinated to two molybdenum centers. The compound's biological activity is primarily attributed to its ability to act as a catalyst in various chemical reactions, including epoxidation processes.

Catalytic Activity

Research indicates that Cp2_2Mo2_2(CO)6_6 can function as a catalyst for the epoxidation of alkenes, converting them into epoxides. This reaction is significant in organic synthesis and has implications for the development of pharmaceuticals. The catalytic performance is influenced by the choice of oxidants and reaction conditions, with tert-butyl hydroperoxide (TBHP) being a commonly used oxidant .

Case Study 1: Cytotoxicity and Anticancer Activity

A study evaluated the cytotoxic effects of various molybdenum complexes, including this compound, on cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity against MCF-7 breast cancer cells, suggesting potential as an anticancer agent. The mechanism was hypothesized to involve the induction of oxidative stress leading to apoptosis in cancer cells .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant activity of this compound. The compound demonstrated significant free radical scavenging activity, which could be beneficial in reducing oxidative stress-related diseases. This property highlights its potential role in nutraceutical applications .

Data Table: Summary of Biological Activities

Activity Type Observation Reference
CytotoxicitySelective cytotoxicity against MCF-7 cells
Antioxidant ActivitySignificant free radical scavenging
Catalytic EpoxidationEfficient conversion of alkenes to epoxides

Properties

InChI

InChI=1S/2C5H5.6CO.2Mo/c2*1-2-4-5-3-1;6*1-2;;/h2*1-5H;;;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUPBPUEWLTPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.C1=C[CH]C=C1.[Mo].[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Mo2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the basic structure and some physical properties of Cyclopentadienylmolybdenum tricarbonyl dimer?

A1: this compound ([CpMo(CO)₃]₂) is a dark red-purple crystalline solid with a melting point of 222°C, where it decomposes. It is soluble in most polar organic solvents like benzene and THF, but insoluble in water []. Its molecular formula is C₁₆H₁₀Mo₂O₆ and its molecular weight is 490.13 g/mol [].

Q2: Can you describe a common synthetic route for a derivative of this compound?

A2: Cyclopentadienylmolybdenum tricarbonyl chloride (CpMo(CO)₃Cl), an orange-red crystalline compound, can be readily synthesized by reacting either the dimer [CpMo(CO)₃]₂ or [CpMo(CO)₃]H with chlorinating agents like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) [].

Q3: What are some notable applications of this compound and its derivatives in materials science?

A3: Research has shown that pyrolysis of a carboranylenesiloxane modified with this compound can produce a mixture of β-Mo₂C nanoparticles and carbon nanotubes within an amorphous matrix of molybdenum compounds []. This mixture exhibits superconducting properties with a critical temperature (Tc) of 8 K [].

Q4: Has the interaction of this compound with light been investigated, and what are the potential applications?

A4: Yes, studies have shown that this compound (Cp₂Mo₂(CO)₆) can act as a photoinitiator in both free radical promoted cationic photopolymerization (FRPCP) and free radical photopolymerization (FRP) []. This activity is enhanced under air due to its interaction with hydroperoxides, leading to the generation of additional initiating species and, consequently, improved polymerization rates [].

Q5: Are there any safety concerns regarding the handling and storage of this compound and its derivatives?

A5: Both this compound and its derivatives, like Cyclopentadienylmolybdenum tricarbonyl chloride, are air-sensitive and should be handled and stored accordingly [].

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